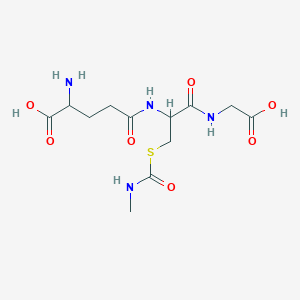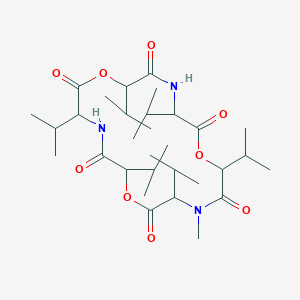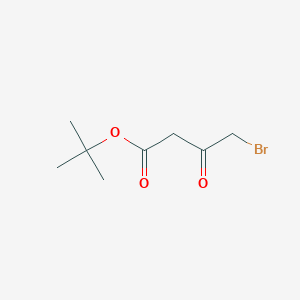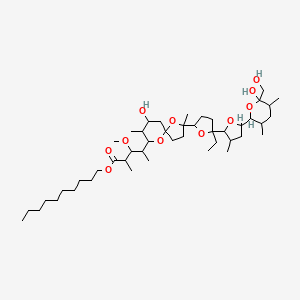
N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine is a complex organic compound that features a unique combination of functional groups, including carboxymethyl, amino, methylcarbamoyl, and thio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine can be achieved through a series of organic reactions. One common method involves the reaction of α-amino acids with glyoxal to form N-carboxymethyl amino acids . Another approach includes the use of carbamoylation reactions, where carbonylimidazolide reacts with nucleophiles in water to produce carbamates and thiocarbamates .
Industrial Production Methods
Industrial production of this compound may involve large-scale carbamoylation processes, utilizing efficient and economical reagents such as methyl carbamate and tin-catalyzed transcarbamoylation . These methods ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the amino or thio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated compounds or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialized chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine involves its interaction with specific molecular targets and pathways. For example, it may bind to cannabinoid receptor 1, regulating glutamine metabolism and immune function . This interaction can lead to the modulation of various signaling pathways, including the inhibition of ERK1/2 phosphorylation and the regulation of inflammatory factors.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Carboxymethyl Amino Acids: These compounds share the carboxymethyl amino group and are involved in similar biochemical reactions.
Carbamates and Thiocarbamates: These compounds have similar carbamoyl and thio groups and undergo similar chemical reactions.
Uniqueness
N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds.
Propriétés
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWIKVIWEBGFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)


![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)

![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)
![3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12285970.png)
![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)
